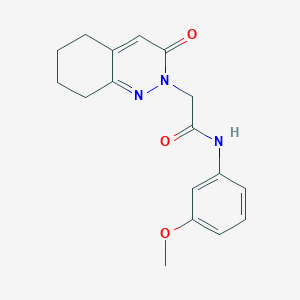
Ethyl 4-methyl-2-(2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiazole and pyridazine rings, followed by the introduction of the thiophene and other substituents. The final steps involve the formation of the ester group and the acetylation of the amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: A simpler heterocyclic compound with applications in epoxy resins and as a curing agent.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups
Properties
Molecular Formula |
C21H19N5O3S4 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H19N5O3S4/c1-4-29-20(28)18-12(3)23-21(33-18)24-15(27)10-31-16-8-7-13(25-26-16)17-11(2)22-19(32-17)14-6-5-9-30-14/h5-9H,4,10H2,1-3H3,(H,23,24,27) |
InChI Key |
AWYVPGNFZOSGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11229052.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B11229067.png)


![8-ethoxy-3-(6-nitro-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B11229076.png)

![N-(5-chloro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11229089.png)
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229095.png)
![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11229103.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11229107.png)
![2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11229130.png)
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11229135.png)
![1-(benzylsulfonyl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]piperidine-3-carboxamide](/img/structure/B11229143.png)
